2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Overview
Description
2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound features a pyrazolone core substituted with a 3,4-dichlorophenyl group and a methyl group, contributing to its unique chemical properties and reactivity.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one” is not available, safety data sheets for related compounds provide information on potential hazards, safe handling practices, and emergency procedures .
Future Directions
Future research could focus on the synthesis, characterization, and potential applications of “2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one”. For instance, a study reported the synthesis of a related compound and its potential as a SARS-CoV-2 agent . Another study suggested the potential use of related compounds in the treatment of breast cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the pyrazolone ring or the phenyl substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazolone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylhydrazine: A precursor in the synthesis of the target compound.
2,4-Dichlorophenoxyacetic acid: Another dichlorophenyl derivative with herbicidal properties.
DCMU (3-(3,4-Dichlorophenyl)-1,1-dimethylurea): A compound with similar structural features but different applications.
Uniqueness
2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is unique due to its specific substitution pattern and the presence of the pyrazolone ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-6-4-10(15)14(13-6)7-2-3-8(11)9(12)5-7/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLZMVKJNPOHRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156977 | |
Record name | 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13124-17-9 | |
Record name | 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13124-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013124179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the synthetic route for producing 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one?
A1: The synthesis involves a two-step process []:
Q2: How was the synthesized this compound characterized?
A2: The study employed various analytical techniques to confirm the structure and purity of the synthesized compound []:
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